
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one is a synthetic organic compound with a unique cyclobutanone structure. This compound is characterized by the presence of a chloro group, a trichloroethyl group, and two methyl groups attached to the cyclobutanone ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Ring: The cyclobutanone ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Trichloroethyl Group: The trichloroethyl group can be introduced through a nucleophilic substitution reaction using trichloroethanol and a suitable base.
Stereochemical Control: The stereochemistry of the compound can be controlled using chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro or trichloroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized cyclobutanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Researchers can use the compound to study the mechanisms of various organic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine
Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry
Specialty Chemicals: The compound can be used in the production of specialty chemicals for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one: Unique due to its specific stereochemistry and functional groups.
Other Cyclobutanones: Compounds with similar cyclobutanone structures but different substituents.
Chlorinated Cyclobutanones: Compounds with chloro groups attached to the cyclobutanone ring.
Uniqueness
Stereochemistry: The (2S,4R) configuration provides specific spatial arrangement, affecting the compound’s reactivity and interactions.
Functional Groups:
Propiedades
Número CAS |
71855-75-9 |
|---|---|
Fórmula molecular |
C8H10Cl4O |
Peso molecular |
264.0 g/mol |
Nombre IUPAC |
(2S,4R)-2-chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H10Cl4O/c1-7(2)4(3-8(10,11)12)5(13)6(7)9/h4,6H,3H2,1-2H3/t4-,6+/m0/s1 |
Clave InChI |
SMISKVVLRWGLGK-UJURSFKZSA-N |
SMILES isomérico |
CC1([C@H](C(=O)[C@H]1Cl)CC(Cl)(Cl)Cl)C |
SMILES canónico |
CC1(C(C(=O)C1Cl)CC(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


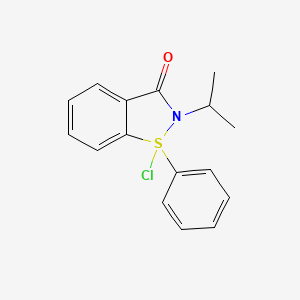
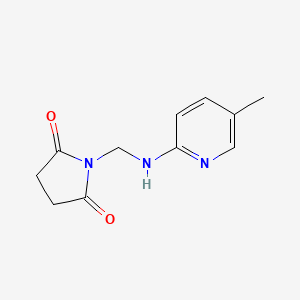
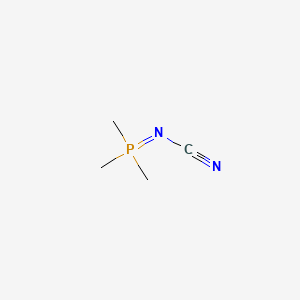
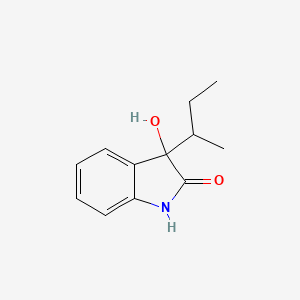
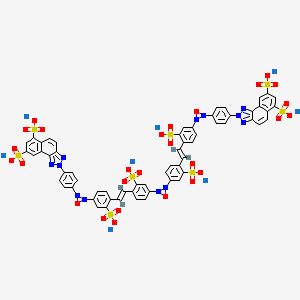


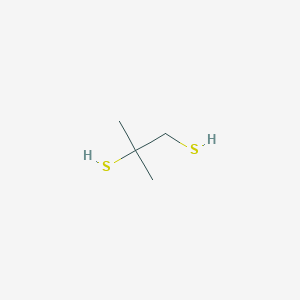
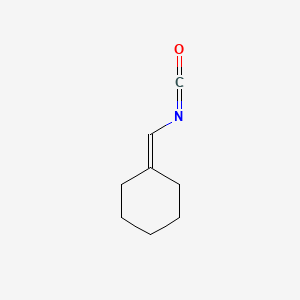
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)



